4-(Diethylamino)-2-methoxybenzaldehyde
Overview
Description
4-(Diethylamino)-2-methoxybenzaldehyde is an organic compound with the molecular formula C12H17NO2. It is a derivative of benzaldehyde, featuring a diethylamino group at the para position and a methoxy group at the ortho position relative to the aldehyde group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.
Mechanism of Action
Target of Action
Similar compounds such as 4-(diethylamino)benzaldehyde have been reported to inhibit cytosolic (class 1) aldehyde dehydrogenase (aldh) . ALDH plays a crucial role in the oxidation of aldehydes to their corresponding carboxylic acids, a key process in the metabolism of many substances within the body .
Mode of Action
For instance, 4-(Diethylamino)benzaldehyde has been shown to inhibit ALDH, potentially overcoming resistance in certain cells characterized by high ALDH content .
Result of Action
If it acts similarly to 4-(diethylamino)benzaldehyde, it may inhibit aldh activity, potentially affecting the metabolism of aldehydes and influencing cellular processes .
Biochemical Analysis
Biochemical Properties
Additionally, 4-(Diethylamino)-2-methoxybenzaldehyde has been observed to interact with various proteins and biomolecules, including DNA and albumins. These interactions are essential for elucidating the compound’s role in cellular processes and its potential as a biochemical tool .
Cellular Effects
The effects of this compound on cellular processes are diverse and multifaceted. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have demonstrated that this compound can induce apoptosis in malignant cell lines, such as HeLa and A375 cells, through the activation of caspases .
Furthermore, this compound has been reported to exhibit antioxidant properties, reducing intracellular reactive oxygen species levels in certain cell types. This antioxidant activity is particularly relevant in the context of cellular stress and oxidative damage .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the inhibition of aldehyde dehydrogenase, which leads to the accumulation of aldehydes and subsequent cellular effects. This inhibition is achieved through the binding of this compound to the active site of the enzyme, preventing its normal catalytic function .
Additionally, this compound has been shown to interact with DNA and proteins, leading to changes in gene expression and protein function. These interactions are mediated by the compound’s ability to intercalate into DNA and bind to specific protein targets .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as the inhibition of aldehyde dehydrogenase and the induction of apoptosis in malignant cells. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and oxidative stress .
Threshold effects have also been observed, where the compound’s efficacy and toxicity are dose-dependent. These findings highlight the importance of careful dosage optimization in preclinical studies to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound undergoes phase I metabolic reactions, including oxidation and reduction, catalyzed by cytochrome P450 enzymes. These reactions lead to the formation of various metabolites, which can further participate in phase II metabolic reactions, such as conjugation with glucuronic acid .
The metabolic pathways of this compound are essential for understanding its pharmacokinetics and potential therapeutic applications. The compound’s interactions with metabolic enzymes also influence its overall bioavailability and efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with albumins, which facilitate its transport in the bloodstream and its distribution to various tissues .
Within cells, this compound can be transported across cellular membranes through passive diffusion or active transport mechanisms. The compound’s localization and accumulation in specific cellular compartments are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is a critical factor that determines its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with DNA and proteins. These interactions are facilitated by specific targeting signals and post-translational modifications that direct the compound to its target compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-2-methoxybenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 4-(Diethylamino)-2-hydroxybenzaldehyde.
Methylation: The hydroxyl group is methylated using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Purification: The product is then purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Diethylamino)-2-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: 4-(Diethylamino)-2-methoxybenzoic acid.
Reduction: 4-(Diethylamino)-2-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Diethylamino)-2-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-(Diethylamino)benzaldehyde: Lacks the methoxy group, making it less versatile in certain reactions.
4-(Diethylamino)salicylaldehyde: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
4-(Diethylamino)-2-hydroxybenzaldehyde: The hydroxyl group provides additional sites for chemical modification.
Uniqueness
4-(Diethylamino)-2-methoxybenzaldehyde is unique due to the presence of both the diethylamino and methoxy groups, which enhance its reactivity and versatility in organic synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
4-(diethylamino)-2-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-13(5-2)11-7-6-10(9-14)12(8-11)15-3/h6-9H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBDMJZBYSCLLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354742 | |
Record name | 4-(diethylamino)-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55586-68-0 | |
Record name | 4-(diethylamino)-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Diethylamino)-2-methoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key difference between DEAHB and DEAMB and why is it significant in this study?
A1: The key structural difference between DEAHB and DEAMB is the presence of a hydroxyl (-OH) group in DEAHB where DEAMB has a methoxy (-OCH3) group. This difference is significant because the hydroxyl group in DEAHB allows for excited-state intramolecular proton transfer (ESIPT) to occur. [] The study uses DEAMB, which only exhibits intramolecular charge transfer (ICT), as a control to investigate how ESIPT influences the photophysical behavior of DEAHB. []
Q2: How does the presence of the methoxy group in DEAMB affect its photophysical properties compared to DEAHB?
A2: The research demonstrates that replacing the hydroxyl group in DEAHB with a methoxy group in DEAMB eliminates the possibility of ESIPT. [] This leads to DEAMB exhibiting only ICT, while DEAHB showcases a more complex interplay between ICT and ESIPT. The study focuses on how this difference impacts their respective fluorescence properties and excited-state behavior. []
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